4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O3/c13-11(14,15)7-3-6(9(19)1-2-10(20)21)4-8(5-7)12(16,17)18/h3-5H,1-2H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUWPJFEZLVXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645267 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-04-0 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the primary applications of 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyric acid derivatives is in the treatment of neurodegenerative diseases. Research indicates that compounds derived from this acid can act as inhibitors of kynureninase and kynurenine-3-hydroxylase, enzymes involved in the kynurenine pathway, which is linked to various neurodegenerative conditions such as Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Case Study: Kynurenine Pathway Inhibition
- Objective : To evaluate the efficacy of this compound derivatives in reducing neurotoxicity associated with elevated levels of quinolinic acid.
- Methodology : In vitro assays were conducted using rat liver homogenates to measure enzyme inhibition.
- Results : The tested compounds showed significant inhibition rates (up to 96%) against kynureninase and kynurenine-3-hydroxylase at concentrations of 1 mM .
Antidiabetic Properties
Recent studies have also explored the potential use of this compound derivatives in diabetes management. The compound has been investigated for its ability to promote insulin secretion and improve glycemic control.
Case Study: Synthesis of Hypoglycemic Agents
- Objective : To synthesize new drug candidates combining this compound with other pharmacologically active compounds.
- Methodology : A combination approach was used where the compound was modified and tested for hypoglycemic effects in diabetic mouse models.
- Results : The new drug candidates demonstrated significant reductions in blood glucose levels compared to traditional treatments like metformin .
Chemical Precursor in Drug Development
The unique structure of this compound makes it a valuable precursor for the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential use in developing new therapeutic agents targeting multiple biological pathways.
Mechanism of Action
The mechanism of action of 4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Trifluoromethyl (-CF₃) groups (electron-withdrawing) enhance metabolic stability and membrane permeability compared to methyl (-CH₃) or methoxy (-OCH₃) groups (electron-donating) .
- Fluorine substituents (e.g., in ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate) improve binding specificity to hydrophobic enzyme pockets .
Chain Length: Shorter chains (C4 in butyric acid derivatives) improve solubility and bioavailability compared to longer analogs (e.g., C8 octanoic acid) .
Functional Groups :
- Carboxylic acid derivatives exhibit higher reactivity in biochemical pathways (e.g., enzyme inhibition) than ester analogs, which require metabolic activation .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | 4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid | 4-(3,5-Dimethylphenyl)-4-oxobutyric acid |
|---|---|---|
| Molecular Weight | ~340 g/mol | ~248 g/mol |
| LogP (Lipophilicity) | 3.8 (estimated) | 2.1 |
| Solubility in Water | Low (enhanced by -CF₃ groups) | Moderate |
| Metabolic Stability | High (resistant to oxidation) | Moderate |
Unique Advantages of this compound
The compound’s combination of trifluoromethyl groups , short carbon chain , and carboxylic acid functionality distinguishes it from analogs:
Enhanced Bioavailability : Shorter chain length balances lipophilicity and solubility for improved tissue penetration .
Electron-Deficient Aromatic Ring : The -CF₃ groups stabilize negative charges, facilitating interactions with cationic enzyme active sites .
Versatile Reactivity : The ketone and carboxylic acid groups enable diverse derivatization for drug development .
Biological Activity
4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid is a synthetic compound characterized by a unique structure that includes a phenyl ring with two trifluoromethyl substituents and both ketone and carboxylic acid functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, though comprehensive studies are still emerging.
- Molecular Formula : C₁₂H₈F₆O₃
- Molecular Weight : 314.19 g/mol
- Density : 1.457 g/cm³
- Boiling Point : 307.3ºC at 760 mmHg
The presence of multiple trifluoromethyl groups enhances the compound's lipophilicity, which may influence its biological interactions and mechanisms of action within living systems.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, preliminary findings suggest potential applications in various fields including oncology and antimicrobial research.
Anticancer Activity
Initial studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of oxobutyric acids have shown IC₅₀ values in the nanomolar range against multiple cancer types . While specific data on the antiproliferative effects of this compound is not yet available, its structural analogs suggest a potential for similar activity.
The exact mechanism of action for this compound remains unclear. However, compounds with similar functionalities typically interact with cellular targets such as enzymes and receptors, potentially disrupting normal cellular processes and leading to apoptosis in cancer cells . The trifluoromethyl groups may enhance binding affinity to lipid membranes or proteins, further influencing biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(3,5-Dichlorophenyl)-4-oxobutyric acid | C₁₀H₈Cl₂O₃ | Contains chlorine instead of fluorine |
| 4-(3,5-Difluorophenyl)-4-oxobutyric acid | C₁₂H₈F₂O₃ | Fewer fluorine substituents; less lipophilic |
| 4-(3,5-Dimethylphenyl)-4-oxobutyric acid | C₁₂H₁₄O₃ | Contains methyl groups; different electronic effects |
The presence of two trifluoromethyl groups in the target compound distinguishes it from these analogs, potentially enhancing its reactivity and biological activity.
Case Studies and Research Findings
While specific case studies on this compound are sparse, research on similar compounds has provided insights into their biological activities:
- Antiproliferative Studies : Compounds structurally related to oxobutyric acids have been tested against various cancer cell lines (e.g., MCF-7 breast carcinoma). Results indicated significant inhibition of cell growth at low concentrations (IC₅₀ values) suggesting potential therapeutic applications in oncology .
- Cytotoxicity Assessments : Related compounds have been evaluated for cytotoxic effects on human cancer cell lines such as Hep G2 and A-549. These studies demonstrated varying degrees of cytotoxicity which could inform future investigations into the safety and efficacy of this compound .
Q & A
Q. What are the optimal synthetic routes for 4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using 3,5-bis(trifluoromethyl)benzene and succinic anhydride derivatives. Reaction optimization includes controlling stoichiometry, temperature (e.g., 0–5°C for electrophilic substitution), and acid catalysts (e.g., AlCl₃ or FeCl₃). Post-reaction purification employs reverse-phase HPLC with Chromolith® columns for high-resolution separation . Yield improvement strategies include iterative solvent screening (e.g., dichloromethane vs. toluene) and quenching protocols to minimize byproducts. Final characterization via H/F NMR and LC-MS ensures structural fidelity .
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?
- Methodological Answer : Purity analysis requires orthogonal methods:
- HPLC-UV/Vis : Use C18 columns (e.g., Purospher® STAR) with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities .
- LC-MS : Confirm molecular ion peaks ([M-H]⁻ at m/z ~346) and detect degradation products under forced conditions (e.g., 40°C, 75% humidity for 14 days) .
Stability studies should include pH-dependent hydrolysis assays (pH 1–13) monitored via UV spectroscopy (λ = 260 nm) and storage at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Cell permeability : Quantify intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HEK293 or HepG2) and compare with extracellular doses .
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan®) to identify non-specific binding.
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) and track metabolite formation using high-resolution mass spectrometry (HRMS) .
Q. What computational strategies are effective for predicting the interaction of this compound with enzyme targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against targets like cyclooxygenase-2 (COX-2) or kinases. Validate docking scores with free-energy perturbation (FEP) calculations .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and trifluoromethyl group electronegativity to predict inhibitory potency .
- DFT studies : Calculate Fukui indices to identify reactive sites for electrophilic attack, aiding in mechanistic studies of enzyme inhibition .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?
- Methodological Answer :
- Isotope labeling : Synthesize C-labeled analogs to track metabolic fate via LC-HRMS in rodent plasma and urine .
- CYP450 inhibition assays : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4, 2D6) and measure NADPH depletion rates .
- Toxicogenomics : Perform RNA-seq on hepatocytes post-treatment to identify upregulated detoxification pathways (e.g., glutathione-S-transferase) .
Methodological Considerations
Q. What strategies mitigate fluorinated byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Solvent selection : Use non-polar solvents (e.g., hexane) to suppress trifluoromethyl group hydrolysis.
- Catalyst screening : Replace Brønsted acids with Lewis acids (e.g., BF₃·OEt₂) to reduce side reactions .
- In-line FTIR monitoring : Detect intermediate species (e.g., acyl cations) to optimize reaction quenching times .
Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Negative controls : Use enantiomerically pure analogs (e.g., (R)- and (S)-isomers) to confirm stereoselective effects .
- Competitive binding assays : Employ fluorescence polarization with FITC-labeled substrates to measure IC₅₀ shifts under varying ATP concentrations .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., X-ray diffraction at 1.8 Å resolution) to visualize binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
